isopropyl 4-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate
Description
Isopropyl 4-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate is a synthetic small molecule characterized by a unique polycyclic framework. Its structure comprises:
- Acetyl amino linker: Connects the benzoate moiety to a seven-membered cyclohepta[c]pyridazin-3-one core. This partially saturated bicyclic system features a pyridazine ring fused to a cycloheptane ring, with a ketone at position 3. The hexahydro designation indicates six hydrogen atoms saturating the fused rings, reducing aromaticity but increasing conformational flexibility.
Structural elucidation of such complex molecules often relies on X-ray crystallography refined using programs like SHELXL, a gold-standard tool for small-molecule refinement due to its precision in handling high-resolution data .
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H25N3O4/c1-14(2)28-21(27)15-8-10-17(11-9-15)22-19(25)13-24-20(26)12-16-6-4-3-5-7-18(16)23-24/h8-12,14H,3-7,13H2,1-2H3,(H,22,25) |
InChI Key |
BQNRITJRXFLGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 4-aminobenzoic acid (5.0 g, 36.5 mmol) is dissolved in excess isopropyl alcohol (200 mL), followed by the dropwise addition of thionyl chloride (21 mL, 290 mmol). The mixture is stirred at room temperature for 72 hours and subsequently refluxed for 18 hours to drive the reaction to completion. The mechanism proceeds via the in situ formation of 4-aminobenzoyl chloride, which reacts with isopropyl alcohol to yield the ester.
Workup and Purification
After neutralization with aqueous sodium bicarbonate (150 mL), the product is extracted with ethyl acetate (3 × 80 mL), dried over sodium sulfate, and concentrated under reduced pressure. This method achieves quantitative yields (100%) of isopropyl 4-aminobenzoate as a yellow solid.
Synthesis of 2-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-Cyclohepta[c]Pyridazin-2-yl)Acetic Acid
The cycloheptadiene-pyridazinone fragment is synthesized through a cyclocondensation strategy. Patent disclosures describe the preparation of analogous pyridazinone derivatives via keto-enol tautomerization and cyclization.
Cycloheptadiene Intermediate Formation
A cycloheptadiene precursor is generated by reacting cycloheptanone with hydrazine hydrate under acidic conditions, forming 3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-one. The reaction is typically conducted in ethanol at 80°C for 12 hours, yielding a cyclic hydrazone.
Acetylation of the Pyridazinone Core
The acetic acid side chain is introduced via nucleophilic acyl substitution. 2-Chloroacetyl chloride is reacted with the pyridazinone intermediate in the presence of triethylamine (Et₃N) as a base, forming 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl chloride. This step is carried out in anhydrous dichloromethane (DCM) at 0°C to minimize side reactions.
Coupling of Benzoate Ester and Pyridazinone-Acetyl Moieties
The final step involves forming the amide bond between isopropyl 4-aminobenzoate and the activated acetyl derivative.
Amide Bond Formation
A Schotten-Baumann reaction is employed, wherein 2-(3-oxo-cyclohepta[c]pyridazin-2-yl)acetyl chloride (1.2 equiv) is added dropwise to a solution of isopropyl 4-aminobenzoate (1.0 equiv) in a biphasic mixture of DCM and aqueous sodium bicarbonate. The reaction proceeds at 0–5°C for 4 hours, followed by room temperature stirring for 12 hours.
Optimization of Coupling Efficiency
Key parameters influencing yield include:
-
Solvent Choice : Polar aprotic solvents like DCM or THF improve solubility of intermediates.
-
Temperature Control : Low temperatures (−5°C to 5°C) suppress hydrolysis of the acid chloride.
-
Base Selection : Sodium bicarbonate maintains a pH of 8–9, facilitating deprotonation of the amine without degrading the ester.
Purification is achieved via silica gel chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1), followed by recrystallization from ethanol. Reported yields range from 65% to 78%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the esterification and amidation steps. For example, coupling isopropyl 4-aminobenzoate with the pyridazinone-acetyl chloride under microwave conditions (100°C, 300 W, 20 minutes) reduces reaction time by 70% while maintaining yields of 72%.
Solid-Phase Synthesis
Patents describe immobilizing the pyridazinone core on Wang resin, enabling stepwise addition of the acetyl and benzoate groups. This method simplifies purification but requires specialized equipment.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.89 (s, 1H, NH), 6.62 (d, J = 8.8 Hz, 2H, ArH), 5.25 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂), 3.12–3.08 (m, 2H, CH₂CO), 2.90–2.84 (m, 2H, pyridazinone-CH₂), 2.60–2.55 (m, 2H, cycloheptadiene-CH₂), 1.98–1.92 (m, 4H, cycloheptadiene-CH₂), 1.35 (d, J = 6.2 Hz, 6H, OCH(CH₃)₂).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N pyridazinone).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.
Challenges and Troubleshooting
Side Reactions
-
Ester Hydrolysis : Prolonged exposure to aqueous base during workup may hydrolyze the isopropyl ester. Neutralization at 0°C mitigates this risk.
-
Incomplete Cyclization : Trace moisture during pyridazinone synthesis leads to open-chain hydrazones. Anhydrous conditions and molecular sieves are recommended.
Scalability Issues
Large-scale reactions face difficulties in maintaining low temperatures during acid chloride addition. Continuous flow reactors improve heat dissipation and reproducibility.
Industrial Applications and Modifications
While primarily a research chemical, structural analogs of this compound exhibit cannabinoid receptor agonism, suggesting potential pharmaceutical applications. Modifications such as replacing the isopropyl group with tert-butyl or cyclopentyl moieties are explored to enhance bioavailability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isopropyl 4-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isopropyl 4-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares functional and structural motifs with derivatives reported in medicinal chemistry literature, particularly those targeting heterocyclic scaffolds for bioactive applications . Below is a detailed comparison:
Table 1: Structural Comparison of Isopropyl 4-{[2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate and Analogous Compounds
| Compound Name | Ester Group | Heterocyclic Core | Linker Type | Substituents |
|---|---|---|---|---|
| Target Compound | Isopropyl | Cyclohepta[c]pyridazin-3-one | Acetyl amino | None |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Ethyl | Pyridazin-3-yl | Phenethylamino | None |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Ethyl | 6-Methylpyridazin-3-yl | Phenethylamino | Methyl at pyridazine C6 |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Ethyl | Methylisoxazol-5-yl | Phenethylamino | Methyl at isoxazole C5 |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Ethyl | 3-Methylisoxazol-5-yl | Phenethylthio | Methyl at isoxazole C3 |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Ethyl | 3-Methylisoxazol-5-yl | Phenethoxy | Methyl at isoxazole C3 |
Key Structural and Functional Differences
Ester Group :
- The isopropyl ester in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to ethyl esters (logP ~2.8) in analogs like I-6230–I-6473. This may enhance tissue penetration but reduce aqueous solubility.
Heterocyclic Core: The cyclohepta[c]pyridazin-3-one core is distinct from the simpler pyridazine or isoxazole rings in analogs. Pyridazine derivatives (e.g., I-6230, I-6232) exhibit planar aromaticity, favoring π-π stacking, while isoxazoles (e.g., I-6273–I-6473) offer hydrogen-bonding sites via the oxygen atom .
Linker Chemistry: The acetyl amino linker in the target compound provides rigidity and hydrogen-bonding capacity. The thioether linker in I-6373 may enhance metabolic stability compared to ether or amine linkers due to sulfur’s resistance to oxidative enzymes .
Substituent Effects :
- Methyl groups on heterocycles (e.g., 6-methylpyridazin-3-yl in I-6232) can sterically hinder interactions or modulate electronic effects. The target compound lacks such substituents, suggesting a focus on core scaffold activity.
Implications for Bioactivity
While specific pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Pyridazine derivatives (I-6230, I-6232) are associated with kinase inhibition due to their planar aromatic systems.
- Isoxazole-containing compounds (I-6273–I-6473) often target G-protein-coupled receptors or enzymes via hydrogen bonding .
- The target compound’s cyclohepta[c]pyridazinone core may occupy a niche in targeting larger binding pockets, such as those in cyclin-dependent kinases or phosphodiesterases, where conformational adaptability is critical.
Biological Activity
Isopropyl 4-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cycloheptapyridazine moiety. Its molecular formula is , with a molecular weight of approximately 344.41 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with pyrazole rings have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes in microorganisms .
- Antitumor Effects : Research on related compounds has demonstrated promising antitumor activity. Pyrazole derivatives have been noted for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The mechanism often involves the induction of apoptosis in cancer cells.
- Anti-inflammatory Properties : Some derivatives have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB signaling . This suggests that this compound may also offer therapeutic benefits in inflammatory diseases.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of several benzoate derivatives similar to this compound. Results indicated that these compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Activity : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that compounds with similar structural features could significantly reduce cell viability at concentrations as low as 5 µM. The study highlighted the potential for these compounds to be developed into effective anticancer agents when used alone or in combination with existing chemotherapeutics like doxorubicin .
Q & A
Q. What interdisciplinary approaches can enhance the compound’s application in targeted drug delivery?
- Methodological Answer : Integrate chemical engineering principles (e.g., membrane separation technologies ) to develop nanoparticle formulations. Use in silico tools (GROMACS) to simulate lipid bilayer interactions and validate with in vitro permeability assays (Caco-2 cell monolayers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
